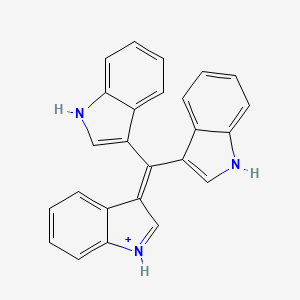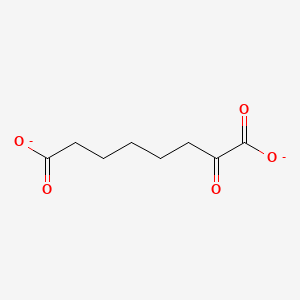
Linkable imatinib analogue
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linkable imatinib analogue is an analogue of imatinib where the piperidine N-methyl group is replaced by 2-aminoethyl. It is a N-alkylpiperazine, a member of pyrimidines and a member of pyridines. It derives from an imatinib.
Wissenschaftliche Forschungsanwendungen
Chronic Myeloid Leukemia (CML) and Imatinib
Targeting BCR-ABL Tyrosine Kinase in CML : Imatinib has been pivotal in CML treatment due to its ability to target the BCR-ABL tyrosine kinase, a critical pathogenetic event in CML. This has significantly improved long-term survival rates in patients with CML (Druker, 2008).
Overcoming Resistance : The development of resistance to imatinib, especially in advanced disease stages, has led to the exploration of alternate Bcr-Abl kinase inhibitors, such as AMN107 and BMS-354825, showing promise in treating imatinib-refractory CML (O'hare et al., 2005).
Mechanisms of Action and Resistance
Altered Specificity of Imatinib Derivatives : A new series of imatinib derivatives showed greater activity against the PDGF receptor family, providing insights into rational drug design and opportunities for targeting specific cancer-related pathways (Skobridis et al., 2010).
Imatinib Resistance Mechanisms : The emergence of resistance to imatinib in patients with acute leukaemias has been linked to BCR-ABL gene amplification and mutations in the catalytic domain of the protein (Gambacorti-Passerini et al., 2003).
Broader Applications and Implications
Photokinetic Properties and Prodrug Design : The design of a photoactivatable caged prodrug of imatinib allows for controlled activation, providing a pharmacological tool to study imatinib’s impact with greater detail (Zindler et al., 2015).
Pharmacogenetics of Imatinib : Understanding the genetic factors that influence imatinib's pharmacokinetics can help tailor treatment to individual patient genetics, improving management and effectiveness (Dulucq & Krajinovic, 2010).
Eigenschaften
Molekularformel |
C30H34N8O |
|---|---|
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
4-[[4-(2-aminoethyl)piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C30H34N8O/c1-22-4-9-26(19-28(22)36-30-33-13-10-27(35-30)25-3-2-12-32-20-25)34-29(39)24-7-5-23(6-8-24)21-38-17-15-37(14-11-31)16-18-38/h2-10,12-13,19-20H,11,14-18,21,31H2,1H3,(H,34,39)(H,33,35,36) |
InChI-Schlüssel |
GYQHZALGPJRESJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CCN)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






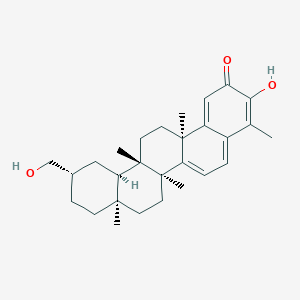



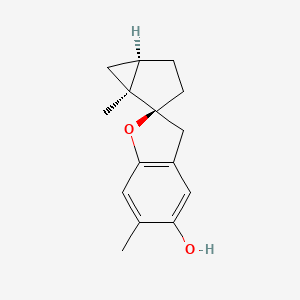
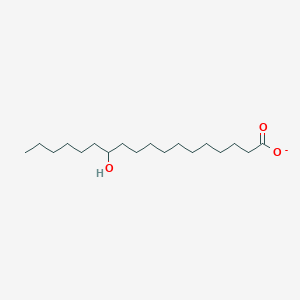

![(4R,4aS,12bS)-3-(cyclopropylmethyl)-7-iodo-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1258546.png)
